molecular formula C9H13N3O B6255084 3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane CAS No. 150408-36-9

3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane

Cat. No.: B6255084
CAS No.: 150408-36-9
M. Wt: 179.2
InChI Key:
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Description

3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane is a compound that features a unique combination of a 1,2,4-oxadiazole ring and a bicyclic azabicycloheptane structure. The 1,2,4-oxadiazole ring is known for its diverse biological activities and is a common scaffold in medicinal chemistry . The azabicycloheptane moiety adds rigidity and structural complexity, making this compound an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane typically involves the cyclization of appropriate precursors. One common method involves the reaction of a nitrile with an amidoxime under acidic conditions to form the 1,2,4-oxadiazole ring . The azabicycloheptane structure can be introduced through a series of cyclization and rearrangement reactions involving suitable starting materials such as norbornene derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Mechanism of Action

The mechanism of action of 3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The azabicycloheptane moiety may contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane is unique due to the combination of the oxadiazole ring and the azabicycloheptane structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

150408-36-9

Molecular Formula

C9H13N3O

Molecular Weight

179.2

Purity

95

Origin of Product

United States

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